molecular formula C21H22N2O2 B12630975 (1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-69-0

(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone

Katalognummer: B12630975
CAS-Nummer: 918480-69-0
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: GYRBITZYEHMPHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C21H22N2O2. This compound is known for its unique structure, which includes a benzofuran ring and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Piperazine Derivative Preparation: The piperazine moiety is prepared by reacting piperazine with a suitable alkylating agent, such as 1-phenylethyl bromide.

    Coupling Reaction: The final step involves coupling the benzofuran derivative with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, triethylamine

Eigenschaften

CAS-Nummer

918480-69-0

Molekularformel

C21H22N2O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

1-benzofuran-5-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22N2O2/c1-16(17-5-3-2-4-6-17)22-10-12-23(13-11-22)21(24)19-7-8-20-18(15-19)9-14-25-20/h2-9,14-16H,10-13H2,1H3

InChI-Schlüssel

GYRBITZYEHMPHD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.